3-(Trifluoromethyl)cinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)cinnamic acid and its derivatives involves various methods, including copper-catalyzed decarboxylative trifluoroethylation of cinnamic acids, which showcases high functional group tolerance and excellent selectivity (Zhang et al., 2017). Another method involves the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide, leading to highly functionalized CF3-1,2,3-triazoles (Usachev et al., 2011). These methods highlight the versatility and efficiency in synthesizing trifluoromethyl derivatives of cinnamic acid.
Molecular Structure Analysis
The crystal structure of trans-4-(trifluoromethyl) cinnamic acid has been determined, revealing significant insights into its molecular geometry and phase transitions at varying temperatures (Howard & Sparkes, 2008). This study contributes to a deeper understanding of the physical properties and stability of the compound under different conditions.
Chemical Reactions and Properties
Cinnamic acids undergo various chemical reactions, including superacid-catalyzed reactions and decarboxylative cyclizations, demonstrating the reactivity and versatility of these compounds (Rendy et al., 2004). The formation of dicationic intermediates and the ability to synthesize electron-deficient chalcones and heterocyclic chalcones are notable characteristics.
Physical Properties Analysis
The physical properties of 3-(Trifluoromethyl)cinnamic acid, including its phase behavior and crystal structure, have been extensively studied. Investigations into its polymorphic phase transformations provide valuable insights into the material's behavior under different thermal conditions (Ahn et al., 2001).
Chemical Properties Analysis
The chemical properties of 3-(Trifluoromethyl)cinnamic acid derivatives have been explored in various studies, highlighting their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the introduction of the trifluoromethyl group (Chu & Qing, 2014). These properties are crucial for enhancing chemical and metabolic stability, improving lipophilicity, and increasing protein bind affinity.
Scientific Research Applications
Photoreactive Compounds for Studying Biosynthesis : 4-[3-(trifluoromethyl) diazirinyl] cinnamic acid derivatives are effective for studying phenylpropanoid biosynthesis regulation (Hashimoto, Hatanaka, & Nabeta, 2000).
Cancer Intervention : Cinnamic acid has potential applications in cancer intervention by inducing differentiation and reducing the invasive capacity of human tumor cells (Liu, Hudgins, Shack, Yin, & Samid, 1995).
Medicinal Chemistry and Agrochemistry : The deoxofluorination of cinnamic acids with sulfur tetrafluoride yields trifluoromethyl-substituted aromatic compounds useful in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Antibacterial Agents : Trifluoromethylcinnamanilide Michael Acceptors show potential as antibacterial agents against resistant bacteria, useful in treating resistant infections (Strharsky et al., 2022).
Organic Synthesis and Catalysis : [t-3-Aryl-c-2-carboxy[or alkoxycarbonyl]-r-1-indanyl] acetic acids or esters are promising as a new class of organic compounds with applications in synthesis and catalysis (Al-Farhan, Keehn, & Stevenson, 1992).
Thermoelectric Power Generation and Chemical Sensing : Solid-state cinnamates synthesized with trivalent lanthanides and yttrium(III) demonstrate promising thermal behavior, suitable for applications in thermoelectric power generation and chemical sensing (Filho et al., 2003).
Trifluoromethylated (E)-Alkenes Synthesis : I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids provides access to various trifluoromethylated (E)-alkenes with high selectivity (Shang, Li, & Liu, 2015).
Safety And Hazards
3-(Trifluoromethyl)cinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Cinnamic acids in the metabolic systems of plants and microorganisms have been extensively studied . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties .
properties
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBWHDDGWSYETA-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061135, DTXSID90886895 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)cinnamic acid | |
CAS RN |
67801-07-4, 779-89-5 | |
Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67801-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(3-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-(Trifluoromethyl)cinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-m-(trifluoromethyl)cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(trifluoromethyl)cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-(TRIFLUOROMETHYL)CINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9LJ9ON37W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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